Potassium octyltrifluoroborate

Descripción general

Descripción

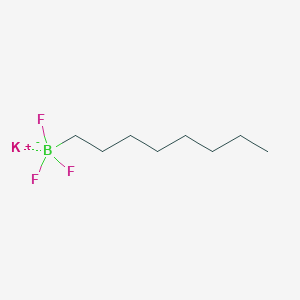

Potassium octyltrifluoroborate is an organoboron compound with the chemical formula C8H17BF3K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their moisture and air stability, making them suitable for a wide range of applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium octyltrifluoroborate can be synthesized through the reaction of octylboronic acid with potassium hydrogen fluoride (KHF2). The reaction typically involves the following steps:

- Dissolution of octylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).

- Addition of potassium hydrogen fluoride to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolation of the product by filtration and washing with cold solvent to remove impurities .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

Potassium octyltrifluoroborate participates in palladium-catalyzed cross-coupling reactions with diverse electrophiles. Key advancements include:

Aryl and Alkenyl Electrophiles

-

Catalytic Systems : PdCl₂(dppf)·CH₂Cl₂ (9 mol%) with Cs₂CO₃ (3 equiv) in THF/H₂O achieves coupling with aryl triflates and bromides (65–92% yields) . For aryl chlorides, Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) in toluene/H₂O with K₂CO₃ (3 equiv) are optimal (70–85% yields) .

-

Scope : Compatible with electron-rich/deprived aryl chlorides, heteroaryl chlorides, and alkenyl bromides. Silyl ethers survive both trifluoroborate synthesis and coupling .

Alkenyl Bromides

-

PdCl₂(dppf)·CH₂Cl₂ (10 mol%) in toluene/H₂O with Cs₂CO₃ enables coupling with alkenyl bromides (62–78% yields) .

Table 1 : Representative Cross-Coupling Reactions

Radical-Mediated Coupling

Under photoredox catalysis, this compound generates alkyl radicals for coupling with persistent radicals (e.g., acyl azolium triflates) :

-

Conditions : 4CzIPN (5 mol%) under blue LEDs in DMSO, room temperature.

-

Outcome : Forms tertiary alcohols (45–75% yields), convertible to ketones via base treatment .

Table 2 : Radical Coupling with Azolium Salts

| Azolium Triflate | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzoyl | 4-MeO-C₆H₄-C(O)-C₈H₁₇ | 68 |

| Cyclohexanecarbonyl | Cyclohexyl-C(O)-C₈H₁₇ | 62 |

Synthetic Preparation

This compound is synthesized via:

-

Hydroboration : 1-Octene undergoes hydroboration with BH₃·THF .

-

Trifluoroborate Formation : Treatment with KHF₂ in THF/H₂O (85–90% yield) .

Equation :

Stability and Handling

| Property | Value |

|---|---|

| Molecular Weight | 222.12 g/mol |

| CAS Number | 395083-14-4 |

| Melting Point | >200°C (dec.) |

Functional Group Compatibility

Tolerates esters, silyl ethers, and epoxides during cross-coupling. For example:

-

Epoxide Preservation : Reduced H₂O content (THF/H₂O = 40:1) prevents ring-opening .

-

Ester Stability : Methyl esters remain intact under Pd/RuPhos conditions .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One of the primary applications of potassium octyltrifluoroborate is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules.

- Advantages :

| Reaction Type | Substrate Type | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halides | 85-90 | Darses et al., 2008 |

| Cross-Coupling | Alkenyl Halides | Up to 90 | Molander et al., 2007 |

Radical Chemistry

This compound has also found applications in photoredox catalysis, where it serves as a precursor for radical species. This approach enables new pathways for carbon-centered radical formation and subsequent reactions.

- Applications :

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Radical-Radical Coupling | Tertiary Alcohols | Varied | Recent Studies |

Case Study: Synthesis of α-Trifluoromethylated Compounds

A notable study demonstrated the use of this compound in synthesizing α-trifluoromethylated compounds. The reaction involved using trifluorodiazoethane with various alkylboron compounds, resulting in high yields of stable products that could be stored indefinitely at room temperature .

- Findings :

- The products were isolated with minimal purification steps, showcasing the efficiency of using this compound as a synthetic intermediate.

Case Study: One-Pot Synthesis Protocols

Research has shown that this compound can be effectively used in one-pot synthesis protocols, which streamline the process and reduce waste. In these studies, various functionalized substrates were coupled with dibromoalkenes to yield desired products with high efficiency and low toxicity waste byproducts .

Mecanismo De Acción

The mechanism of action of potassium octyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-boron bond, which then undergoes transmetalation with the organic halide to form the desired product. The trifluoroborate group acts as a stable and reactive intermediate, enabling efficient bond formation .

Comparación Con Compuestos Similares

- Potassium ethyltrifluoroborate

- Potassium cyclohexyltrifluoroborate

- Potassium phenoxymethyltrifluoroborate

- Potassium isopropenyltrifluoroborate

Comparison: Potassium octyltrifluoroborate is unique due to its longer alkyl chain, which can influence its reactivity and solubility in different solvents. Compared to shorter-chain analogs like potassium ethyltrifluoroborate, it may exhibit different physical properties and reactivity patterns. The longer chain can also impact its application in the synthesis of more complex molecules .

Actividad Biológica

Potassium octyltrifluoroborate is a member of the organotrifluoroborate family, which has gained prominence in organic synthesis, particularly as a reagent in cross-coupling reactions. Its biological activity is closely linked to its chemical properties and applications in medicinal chemistry, where it serves as a versatile building block for the synthesis of biologically active compounds.

This compound exhibits remarkable stability under various conditions, making it a suitable candidate for synthetic applications. It is moisture- and air-stable, which allows for its use in reactions that would typically degrade less stable boron reagents. This stability is particularly advantageous in oxidative conditions, where it can participate in various transformations without significant decomposition .

The biological activity of this compound primarily stems from its role as a nucleophilic partner in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, which are crucial for constructing complex organic molecules, including pharmaceuticals. The tetracoordinate nature of organotrifluoroborates allows them to act as protected forms of boronic acids, revealing their reactivity under specific catalytic conditions .

Applications in Medicinal Chemistry

This compound has been utilized in the synthesis of various biologically active compounds. For instance, it has been involved in the preparation of substituted purines, which are important in medicinal chemistry due to their roles as nucleoside analogs and enzyme inhibitors. The ability to modify these compounds further enhances their biological activity and therapeutic potential .

Case Studies

- Synthesis of Substituted Purines :

- Radical-Radical Coupling :

Comparative Analysis

To illustrate the versatility and effectiveness of this compound compared to other boron reagents, a comparison table is provided below:

| Property | This compound | Boronic Acids | Trialkoxyboronates |

|---|---|---|---|

| Stability | High (moisture- and air-stable) | Moderate (sensitive to air/moisture) | Low (less stable) |

| Nucleophilicity | Moderate | High | High |

| Reactivity in Cross-Coupling | Excellent | Good | Variable |

| Applications | Broad (pharmaceutical synthesis) | Limited (specific reactions) | Limited |

Propiedades

IUPAC Name |

potassium;trifluoro(octyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BF3.K/c1-2-3-4-5-6-7-8-9(10,11)12;/h2-8H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRQWJZXYZWRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCCCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635450 | |

| Record name | Potassium trifluoro(octyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329976-79-6 | |

| Record name | Borate(1-), trifluorooctyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329976-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(octyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM OCTYLTRIFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.